molecular formula C10H14ClN3O B5738025 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5738025
M. Wt: 227.69 g/mol
InChI Key: BUFUDNCCSRLVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, CP-55940 is a synthetic compound that has been designed to mimic the effects of cannabinoids on the body.

Mechanism of Action

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide works by binding to and activating the cannabinoid receptors in the body, which are part of the endocannabinoid system. This system plays a key role in regulating a variety of physiological processes, including pain sensation, inflammation, and mood. By activating these receptors, this compound can modulate these processes and produce its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, improve mood and cognitive function, and protect against oxidative stress and neurodegeneration. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is highly pure and stable, making it easy to work with and reproduce results. Additionally, its potent effects make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, this compound also has some limitations, including its high cost and the need for specialized equipment and expertise to work with it safely.

Future Directions

There are several future directions for research on 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, there is ongoing research into the development of new synthetic cannabinoids with improved therapeutic profiles and reduced side effects. Finally, there is a need for further research into the long-term effects of this compound and other synthetic cannabinoids on the body, particularly with regard to their potential for abuse and addiction.

Synthesis Methods

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method is complex and involves several steps, including the use of various reagents and solvents. However, the final product is a white crystalline powder that is highly pure and stable.

Scientific Research Applications

4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties. Additionally, this compound has been investigated for its potential use in the treatment of addiction and substance abuse disorders.

Properties

IUPAC Name

4-chloro-N-cyclopentyl-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFUDNCCSRLVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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